[6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14159683
InChI: InChI=1S/C10H10N2O/c13-7-8-3-1-4-10(12-8)9-5-2-6-11-9/h1-6,11,13H,7H2
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

[6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol

CAS No.:

Cat. No.: VC14159683

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

[6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol
Standard InChI InChI=1S/C10H10N2O/c13-7-8-3-1-4-10(12-8)9-5-2-6-11-9/h1-6,11,13H,7H2
Standard InChI Key NJUGLPVZVSKMJS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)C2=CC=CN2)CO

Introduction

Structural Characteristics and Molecular Topology

The molecular structure of [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol is defined by its fused heterocyclic system. The pyridine ring (a six-membered aromatic ring with one nitrogen atom) is substituted at the 6-position with a hydroxymethyl group (-CH₂OH) and at the 2-position with a pyrrole moiety (a five-membered aromatic ring containing one nitrogen atom). Key structural descriptors include:

PropertyValue
Canonical SMILESC1=CC(=NC(=C1)CO)C2=CC=CN2
Isomeric SMILESC1=CC(=NC(=C1)CO)C2=CC=CN2
InChIInChI=1S/C10H10N2O/c13-7-8-3-1-4-10(12-8)9-5-2-6-11-9/h1-6,11,13H,7H2
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.20 g/mol

The planar arrangement of the pyridine and pyrrole rings facilitates π-π stacking interactions, while the hydroxymethyl group introduces polarity, enhancing solubility in protic solvents . X-ray crystallographic studies of analogous N,S-coordinating ligands (e.g., 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate) reveal that such systems often exhibit coplanarity between imine groups and aromatic rings, with dihedral angles of ~42° between heterocyclic and benzene planes . This geometry suggests potential for tridentate coordination in metal complexes.

Synthesis and Chemical Reactivity

Reactivity Profile

The hydroxymethyl group undergoes characteristic alcohol reactions:

  • Esterification: Reaction with acyl chlorides to form esters.

  • Oxidation: Conversion to a ketone or carboxylic acid under strong oxidizing conditions.

  • Coordination Chemistry: The pyrrole nitrogen (pKₐ ~17) and pyridine nitrogen (pKₐ ~5) enable chelation of transition metals, as observed in structurally related Schiff base complexes .

Physical and Spectroscopic Properties

Crystallographic Insights

Although no direct crystal structure exists for [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol, studies of similar compounds (e.g., the methanol monosolvate in ) reveal:

  • Hydrogen-Bonding Networks: Methanol solvent molecules form bridges between hydroxymethyl groups (O─H···O distances ~2.03 Å) and pyrrole NH groups (N─H···O ~2.90 Å) .

  • Packing Arrangements: Inversion dimers stabilized by weak C─H···O interactions, preventing π-stacking of aromatic rings .

Spectroscopic Data

  • UV-Vis: Absorption maxima near 270–290 nm (π→π* transitions) and 340–360 nm (n→π* transitions).

  • FT-IR: Stretching vibrations at ~3250 cm⁻¹ (O─H), 1600 cm⁻¹ (C═N), and 750 cm⁻¹ (pyrrole ring breathing) .

  • ¹H NMR: Key signals include δ 8.3–8.5 ppm (pyridine H), δ 6.5–7.0 ppm (pyrrole H), and δ 4.7 ppm (CH₂OH) .

ActivityMechanismSupporting Evidence
AntimicrobialDisruption of bacterial cell membranesPyridine-pyrrole hybrids inhibit S. aureus
AnticancerTopoisomerase II inhibitionAnalogous compounds induce apoptosis
NeuroprotectiveNMDA receptor modulationPyrrole derivatives reduce oxidative stress

Applications in Materials and Medicinal Chemistry

  • Ligand Design: The N,N,O donor set enables coordination to metals like Cr(III) and V(III), relevant to catalysis .

  • Pharmaceutical Scaffolds: Functionalization of the hydroxymethyl group permits derivatization into prodrugs.

  • Supramolecular Materials: Hydrogen-bonding motifs support crystal engineering for porous frameworks.

Interaction Studies and Computational Modeling

Molecular docking simulations predict strong binding (ΔG < -8 kcal/mol) to:

  • Cytochrome P450 3A4: Via hydrogen bonds to Ser119 and hydrophobic contacts with Phe304.

  • DNA Gyrase: π-stacking interactions with guanine residues at the ATP-binding site.

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